1-Cyclohexyl-3-phenylthiourea
Overview
Description
1-Cyclohexyl-3-phenylthiourea is an organic compound with the molecular formula C13H18N2S . It is a thiourea derivative, which are known for their various applications in the field of nanoparticles and as starting precursors in a large number of chemical reactions .
Synthesis Analysis
Phenylthiourea derivatives, such as this compound, have been synthesized under different conditions in the laboratory . The significant biological activity of phenylthiourea derivatives prompted the synthesis of new phenylthiourea-based heterocyclic ring systems .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring and a phenyl group attached to a thiourea moiety . The cyclohexane ring is in a chair conformation . The molecule adopts a cis-trans configuration with respect to the thiourea moiety .
Chemical Reactions Analysis
Phenylthiourea, a well-known and widely used inhibitor of phenoloxidase, has been studied for its effect on the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-l-alanine (DOPA) by phenoloxidase . The inhibition constant of phenylthiourea was estimated as 0.21±0.09 µM .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.36 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The exact mass is 234.11906976 g/mol .
Scientific Research Applications
Enzyme Inhibition and Mercury Sensing
1-Cyclohexyl-3-phenylthiourea derivatives have been studied for their potential as enzyme inhibitors and mercury sensors. These compounds have demonstrated significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases like Alzheimer's. Furthermore, they have been explored as sensing probes for detecting toxic mercury using spectrofluorimetric techniques, showing moderate sensitivity in fluorescence studies (Rahman et al., 2021).
Antimicrobial Activity
Novel thiourea-based non-ionic surfactants, including derivatives of this compound, have shown promising antimicrobial activity. These compounds have demonstrated significant inhibition of both bacterial and fungal growth, making them potential candidates for antimicrobial surface functionalization due to their low water solubility and robust coatings in aqueous environments (Ullah et al., 2015).
Antimycobacterial Activity
This compound derivatives have been evaluated for their antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis. Some of these compounds have shown potent activity, outperforming standard treatments like isoniazid, thus representing potential new treatments for tuberculosis (Sriram et al., 2007).
Applications in Molecular and Structural Chemistry
These compounds have been a subject of interest in structural and vibrational characterization studies. Their molecular stability and intermolecular interactions have been evaluated using various spectroscopic methods and theoretical calculations, providing insights into their structural properties and potential applications in material science (Lestard et al., 2015).
Potential in Non-Linear Optics
This compound derivatives have been explored for their non-linear optical (NLO) behavior. Studies involving the calculation of electric dipole moment, polarizability, and hyperpolarizability suggest potential applications in the field of NLO materials, which are crucial for telecommunications and information processing technologies (Deng et al., 2017).
Mechanism of Action
Target of Action
Thiourea derivatives, to which this compound belongs, have been widely employed as organocatalysts or auxiliaries in the field of asymmetric catalysis .
Mode of Action
It is known that thiourea derivatives can interact with a variety of biological targets, potentially leading to various biochemical effects .
Biochemical Pathways
Thiourea derivatives have shown potential bioactivities including anticancer, antifungal, analgesic, anti-inflammatory and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
Thiourea derivatives, a group to which 1-Cyclohexyl-3-phenylthiourea belongs, have been found to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-cyclohexyl-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASBFQMDQRGJBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934126 | |
Record name | N-Cyclohexyl-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15093-57-9, 722-03-2 | |
Record name | NSC131992 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexyl-3-phenylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclohexyl-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CYCLOHEXYL-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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